1-[5-(5-methyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl]-4-(oxolane-2-carbonyl)piperazine
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Overview
Description
1-[5-(5-methyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl]-4-(oxolane-2-carbonyl)piperazine is a complex organic compound that features a combination of heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[5-(5-methyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl]-4-(oxolane-2-carbonyl)piperazine typically involves multiple steps, starting from readily available precursors. One common approach involves the formation of the oxadiazole ring through the reaction of amidoximes with carboxylic acids or their derivatives in the presence of a base such as sodium hydroxide (NaOH) in a dimethyl sulfoxide (DMSO) medium . The pyridine ring can be introduced via a coupling reaction with a suitable pyridine derivative. The final step often involves the formation of the piperazine ring and its subsequent acylation with oxolane-2-carbonyl chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. The choice of solvents, catalysts, and reaction conditions is critical to ensure the scalability and cost-effectiveness of the process.
Chemical Reactions Analysis
Types of Reactions
1-[5-(5-methyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl]-4-(oxolane-2-carbonyl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, where nucleophiles such as amines or thiols can replace existing substituents.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: LiAlH4 in anhydrous ether or NaBH4 in methanol.
Substitution: Nucleophiles in polar aprotic solvents like dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
1-[5-(5-methyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl]-4-(oxolane-2-carbonyl)piperazine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 1-[5-(5-methyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl]-4-(oxolane-2-carbonyl)piperazine involves its interaction with specific molecular targets. The oxadiazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. The compound may also interfere with cellular pathways, leading to its bioactive effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 3-(5-methyl-1,2,4-oxadiazol-3-yl)benzoic acid
- 2-(1,2,4-oxadiazol-5-yl)anilines
- 3-amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan
Uniqueness
1-[5-(5-methyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl]-4-(oxolane-2-carbonyl)piperazine is unique due to its combination of multiple heterocyclic rings, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
[4-[5-(5-methyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl]piperazin-1-yl]-(oxolan-2-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N5O3/c1-12-19-16(20-25-12)13-4-5-15(18-11-13)21-6-8-22(9-7-21)17(23)14-3-2-10-24-14/h4-5,11,14H,2-3,6-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONRHDCDAWGWPEU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NO1)C2=CN=C(C=C2)N3CCN(CC3)C(=O)C4CCCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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